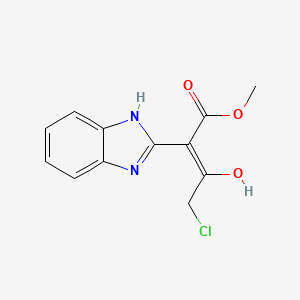

methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate

Descripción

Methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate is a benzimidazole-derived compound featuring a conjugated enoate ester backbone with a chloro substituent at position 4 and a hydroxyl group at position 2. The Z-configuration of the double bond between C2 and C3 is critical for its stereochemical properties.

The benzimidazole core is known for its role in inhibiting microtubule polymerization by binding to β-tubulin, a mechanism exploited in agrochemicals and pharmaceuticals.

Propiedades

Fórmula molecular |

C12H11ClN2O3 |

|---|---|

Peso molecular |

266.68 g/mol |

Nombre IUPAC |

methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate |

InChI |

InChI=1S/C12H11ClN2O3/c1-18-12(17)10(9(16)6-13)11-14-7-4-2-3-5-8(7)15-11/h2-5,16H,6H2,1H3,(H,14,15)/b10-9- |

Clave InChI |

MWCAOEHFGSQZCU-KTKRTIGZSA-N |

SMILES isomérico |

COC(=O)/C(=C(/CCl)\O)/C1=NC2=CC=CC=C2N1 |

SMILES canónico |

COC(=O)C(=C(CCl)O)C1=NC2=CC=CC=C2N1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with a suitable aldehyde, followed by chlorination and esterification reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: Formation of benzimidazole oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole compounds.

Aplicaciones Científicas De Investigación

Methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Features

The compound shares its benzimidazole core with several agrochemicals but differs in substituent chemistry. Key analogs include:

Table 1: Structural and Functional Comparison

| Compound Name (IUPAC) | Substituents/Modifications | Biological Activity | Key Features |

|---|---|---|---|

| Methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate | Chloro (C4), hydroxy (C3), Z-configured enoate | Hypothesized antifungal | Enhanced H-bonding, stereospecificity |

| Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate) | Carbamate group at C2 | Fungicide | Broad-spectrum, systemic activity |

| Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) | Butylaminocarbonyl-carbamate | Fungicide, acaricide | Prodrug (converts to carbendazim) |

| Azoxystrobin (Methyl (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylate) | Methoxyacrylate, cyanophenoxy-pyrimidine | Strobilurin fungicide | Mitochondrial respiration inhibitor |

Substituent Effects on Bioactivity

- Chloro Group : The electron-withdrawing chloro substituent at C4 may enhance electrophilicity, improving binding to nucleophilic residues in target enzymes. This is observed in chlorinated analogs of carbendazim, which show increased persistence in plant tissues .

- Similar motifs in strobilurins (e.g., azoxystrobin) facilitate binding to the Qo site of cytochrome bc1 complexes .

- Z-Configuration: The stereochemistry of the enoate ester may restrict conformational flexibility, aligning the benzimidazole and substituents for optimal target engagement. This is critical in azoxystrobin, where the E-configuration is essential for fungicidal activity .

Hydrogen Bonding and Crystallographic Behavior

The hydroxy and benzimidazole groups enable diverse hydrogen-bonding networks, as described by Bernstein et al. . In crystals, such interactions often form cyclic motifs (e.g., Etter’s graph sets), influencing solubility and stability. Comparatively, carbendazim’s carbamate group forms weaker H-bonds, reducing crystal lattice stability and enhancing bioavailability .

Research Needs :

- In vitro assays to confirm antifungal activity.

- Computational modeling of hydrogen-bonding interactions with β-tubulin.

- Comparative pharmacokinetic studies with carbendazim.

Actividad Biológica

Methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its benzimidazole moiety, which is known for its diverse biological activities. The presence of the 4-chloro group and the hydroxybut-2-enoate structure enhances its potential as a bioactive agent.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. A review highlighted that compounds containing the benzimidazole nucleus exhibit significant antibacterial effects against various pathogens. For example:

- Study Findings : Compounds derived from benzimidazole demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives ranged from 12.5 to 250 μg/ml, indicating potent antibacterial activity compared to standard antibiotics .

Anticancer Activity

Benzimidazole derivatives have also shown promise in cancer therapy. The structural features of methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate may contribute to its anticancer potential:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth .

- Case Studies : Research has indicated that certain benzimidazole derivatives exhibit cytotoxic effects on cancer cell lines, making them potential candidates for further development .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate:

| Structural Feature | Biological Activity |

|---|---|

| Benzimidazole core | Broad-spectrum antimicrobial and anticancer activity |

| 4-Chloro substituent | Enhanced potency against specific pathogens |

| Hydroxybutenoate functionality | Potential for increased bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.